An In-depth Technical Guide to 2-Amino-3-cyanopyridine: Chemical Properties and Structure
An In-depth Technical Guide to 2-Amino-3-cyanopyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-cyanopyridine is a pivotal heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its core chemical properties, structural features, and synthetic methodologies. It serves as a technical resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental protocols, and visualizations to facilitate its application in the synthesis of novel bioactive compounds.
Chemical Properties
2-Amino-3-cyanopyridine is a white to pale yellow crystalline solid at room temperature.[1] It possesses moderate thermal stability and is sparingly soluble in water, but shows good solubility in polar organic solvents like ethanol (B145695) and dimethylformamide.[1]
Physicochemical Data
The key physicochemical properties of 2-amino-3-cyanopyridine are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | [1][2] |
| Molecular Weight | 119.12 g/mol | [2][3][4] |
| Melting Point | 133-135 °C | [4] |
| Boiling Point | 297.6 ± 25.0 °C (Predicted) | [4] |
| pKa | 3.09 ± 0.10 | [4] |
| Appearance | White to brown crystalline powder | [1] |
| Solubility | Sparingly soluble in water; Soluble in Chloroform (Slightly), Methanol (Slightly), Ethanol, and Dimethylformamide. | [1][4] |
Spectroscopic Data
While detailed spectroscopic data for the parent compound is dispersed, analysis of its derivatives is common. Techniques like Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry are routinely used to characterize products derived from 2-amino-3-cyanopyridine.[5][6][7] For instance, the IR spectrum of its derivatives typically shows characteristic peaks for the amino (NH₂) group (around 3300-3500 cm⁻¹) and the cyano (C≡N) group (around 2200-2220 cm⁻¹).[6]
Chemical Structure
The structure of 2-amino-3-cyanopyridine, featuring a pyridine (B92270) ring substituted with an amino group at the 2-position and a cyano group at the 3-position, is fundamental to its reactivity and utility.[1][3]
Structural Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-aminopyridine-3-carbonitrile | [2] |
| CAS Number | 24517-64-4 | [3][4] |
| InChI | InChI=1S/C6H5N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,(H2,8,9) | [2] |
| InChIKey | YYXDQRRDNPRJFL-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=CC(=C(N=C1)N)C#N | [1] |
Reactivity and Chemical Transformations
The unique arrangement of the amino and cyano groups on the pyridine ring governs the reactivity of 2-amino-3-cyanopyridine, making it a versatile intermediate.[3]
-
Nucleophilic Amino Group: The exocyclic amino group is a potent nucleophile, readily reacting with electrophiles.[3] A key reaction is its condensation with various reagents to form fused heterocyclic systems.[3]
-
Electrophilic Cyano Group: The cyano group is electrophilic and susceptible to nucleophilic attack, often participating in cyclization reactions.[3]
-
Pyridine Ring: The pyridine ring itself can undergo substitution reactions, with the existing amino and cyano groups influencing the position of substitution.[3]
The proximity of the nucleophilic amino group and the electrophilic cyano group facilitates intramolecular and intermolecular cyclization reactions, most notably in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant pharmacological interest.[3][5][8]
Experimental Protocols: Synthesis
The synthesis of 2-amino-3-cyanopyridine derivatives is often achieved through efficient one-pot multicomponent reactions (MCRs).[5][9][10] These methods are advantageous due to their high yields, mild reaction conditions, and often, their environmentally friendly nature.[6][11]
General One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
A common and efficient method involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297).[6][9][10]
Reactants:
-
Aromatic or Aliphatic Aldehyde (1.0 mmol)
-
Ketone (e.g., Acetophenone) (1.0 mmol)
-
Malononitrile (1.0-1.5 mmol)
-
Ammonium Acetate (2.0-2.5 mmol)
-
Solvent (optional, e.g., ethanol, acetonitrile, or solvent-free)[6][10]
Procedure:
-
A mixture of the aldehyde, ketone, malononitrile, and ammonium acetate is prepared in a reaction flask.
-
If used, a catalyst is added to the mixture.
-
The reaction mixture is heated (e.g., at 80-100 °C) with stirring for a specified time.[5][9] The reaction can also be carried out under microwave irradiation for shorter reaction times.[6][12]
-
The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).[9][10]
-
Upon completion, the reaction mixture is cooled and the solid product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol) and purified by recrystallization to afford the pure 2-amino-3-cyanopyridine derivative.[6][12]
Visualization of Synthetic Pathways and Applications
The following diagrams illustrate a typical experimental workflow for the synthesis of 2-amino-3-cyanopyridine derivatives and their subsequent application as precursors to biologically active molecules.
Caption: A generalized workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
Caption: Logical relationship of 2-amino-3-cyanopyridine as a versatile scaffold for bioactive molecules.
Applications in Drug Development
Derivatives of 2-amino-3-cyanopyridine are of significant interest in pharmaceutical research due to their broad spectrum of biological activities.[9][13] They have been identified as:
-
Anticancer Agents: Certain derivatives have shown potential as dual inhibitors of VEGFR-2 and HER-2, key targets in cancer therapy.[14]
-
Enzyme Inhibitors: They have been investigated as inhibitors of various enzymes, including IKK-β, A2A adenosine (B11128) receptor antagonists, and carbonic anhydrases.[13][15][16]
-
Antimicrobial and Antiviral Agents: The scaffold is present in compounds exhibiting antibacterial, antifungal, and antiviral properties, including activity against HIV-1 integrase.[5][13]
The versatility of the 2-amino-3-cyanopyridine core structure allows for the generation of large chemical libraries for screening and development of new therapeutic agents.[3]
Safety and Handling
2-Amino-3-cyanopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled.[17] It can cause skin and serious eye irritation, and may cause respiratory irritation.[17][18] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[17][19] Work should be conducted in a well-ventilated area or under a chemical fume hood.[17] Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][18]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Amino-3-cyanopyridine | C6H5N3 | CID 818259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-cyanopyridine|High-Purity Research Chemical [benchchem.com]
- 4. 2-Amino-3-cyanopyridine CAS#: 24517-64-4 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. ijpsr.com [ijpsr.com]
- 14. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buy 2-Amino-3-cyanopyridine | 24517-64-4 [smolecule.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. echemi.com [echemi.com]
